Glycerides, C14-26

Description

Properties

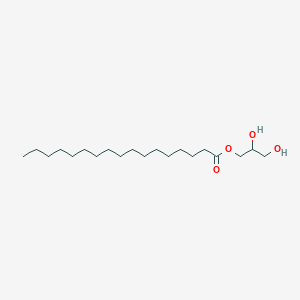

IUPAC Name |

2,3-dihydroxypropyl heptadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,21-22H,2-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUQHVRAGMNPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276028 | |

| Record name | 1-heptadecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68002-72-2, 5638-14-2 | |

| Record name | Glycerides, C14-26 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C14-26 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-heptadecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-26 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7K7PLW5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Glycerides, C14-26" physical and chemical properties

An In-depth Technical Guide to Glycerides, C14-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound are complex substances classified as long-chain glycerides. They are esters derived from glycerol and a range of fatty acids with carbon chain lengths from 14 to 26 atoms. Identified by the CAS Number 68002-72-2 , this substance is typically derived from natural sources like vegetable oils and animal fats. Due to its variable composition, it is categorized as a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials)[1].

These glycerides are valued for their versatile functional properties, including emulsifying, thickening, and serving as carriers for active pharmaceutical ingredients (APIs), which can enhance skin absorption and moisture retention. Their hydrophobic nature, coupled with being generally non-toxic and biodegradable, makes them suitable for a wide array of applications in the pharmaceutical, cosmetic, and food industries.

Chemical and Physical Properties

The properties of this compound can vary depending on the specific fatty acid composition. For instance, a higher degree of saturation generally leads to a more solid, waxy consistency at room temperature, while unsaturated fatty acids result in a more liquid form.

Identifiers and General Characteristics

The following table summarizes the key identifiers for this substance class. While a representative molecular formula is provided, it is important to note the inherent variability of the mixture.

| Property | Value | Source(s) |

| CAS Number | 68002-72-2 | [1][2] |

| EINECS Number | 268-085-9 | [1] |

| Synonyms | Long-chain glycerides; (C14-C26) Trialkyl glyceride | [3] |

| Chemical Class | Lipids -> Glycerolipids -> Monoacylglycerols | |

| Representative Formula | C20H40O4 (for 2,3-dihydroxypropyl heptadecanoate) | |

| Representative Mol. Wt. | 344.5 g/mol |

Physical Properties

The physical state of these glycerides is highly dependent on their specific composition and temperature.

| Property | Description | Source(s) |

| Appearance | Varies from a paste to a viscous, cloudy liquid or waxy solid. | |

| Color | Beige, Yellow, Light Yellow | |

| Odor | Characteristic |

Quantitative Physical and Chemical Data

The following table presents quantitative data found for this compound. These values should be considered representative, as the exact figures can fluctuate with the specific fatty acid distribution of a given sample.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 464.2°C | at 760 mmHg | N/A |

| Flash Point | 149.3°C | N/A | |

| Density | 0.963 g/cm³ | N/A | |

| Vapor Pressure | 1.43E-10 mmHg | at 25°C | N/A |

| Refractive Index | 1.468 | N/A | |

| Chemical Stability | Stable under normal conditions. | ||

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like chloroform. | ||

| Biodegradability | Readily biodegradable. |

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

This is the most common method for determining the fatty acid profile of a glyceride mixture. The protocol involves converting the fatty acids into more volatile derivatives, typically fatty acid methyl esters (FAMEs), before analysis.

Methodology:

-

Hydrolysis/Transesterification: The glyceride sample undergoes hydrolysis to cleave the fatty acids from the glycerol backbone. This is followed by transesterification (e.g., with methanol in a basic or acidic medium) to convert the fatty acids into FAMEs.

-

Extraction: The resulting FAMEs are extracted into a nonpolar solvent, such as hexane or heptane.

-

GC Analysis: The extracted FAMEs are injected into a gas chromatograph, typically equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-FATWAX UI or SP2560) is used to separate the FAMEs based on chain length and degree of unsaturation.

-

Temperature Program: A programmed temperature gradient is employed, starting at a lower temperature and ramping up to elute the high-molecular-weight FAMEs. High final oven temperatures (e.g., up to 380°C) may be necessary for the longest chains.

-

Injection: Cool on-column injection is often preferred to prevent discrimination against high-boiling-point components.

-

-

Quantification: Identification and quantification of individual fatty acids are achieved by comparing the retention times and peak areas to those of known standards.

Solubility Determination

Determining the solubility of APIs or other substances within a glyceride matrix is crucial for formulation development.

Methodology:

-

Sample Preparation: Mixtures of the glyceride and the solute (e.g., an API) are prepared at various concentrations.

-

Analysis by Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions. By analyzing the melting endotherms of the mixtures, the dissolution temperature can be determined, which is then used to construct a phase diagram and establish solubility at different temperatures.

-

Visual and Spectroscopic Methods:

-

Hot-Stage Microscopy (HSM): Allows for visual observation of the dissolution of the solute in the glyceride as the temperature is increased.

-

HPLC and Raman Spectroscopy: These techniques can be used to quantify the amount of solute dissolved in the liquid phase of the glyceride after equilibration.

-

Purity and Glyceride Profile Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate mono-, di-, and triglycerides without the need for derivatization.

Methodology:

-

System: A non-aqueous, reversed-phase HPLC (RP-HPLC) system is commonly employed.

-

Column: A C8 or C18 column is typically used.

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile, methanol, and tetrahydrofuran (THF), is used for elution.

-

Detector: An Evaporative Light Scattering Detector (ELSD) is often preferred for lipid analysis as it does not require the analyte to have a UV chromophore. A Refractive Index (RI) detector can also be used.

-

Quantification: Peaks are identified and quantified by comparing against standards of known mono-, di-, and triglycerides.

Visualizations: Workflows and Pathways

Chemical Classification

This compound belong to the broad class of lipids and are specifically categorized as glycerolipids.

Caption: Hierarchical classification of this compound within the lipidome.

Experimental Workflow for Compositional Analysis

The following diagram illustrates a typical workflow for determining the fatty acid composition of a C14-26 glyceride sample.

Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis of glycerides via GC-FID.

Metabolic Pathway of Long-Chain Triglycerides

As long-chain triglycerides (LCTs), this compound follow a specific pathway for digestion and absorption in the small intestine.

Caption: Simplified metabolic pathway for the digestion and absorption of long-chain triglycerides.

References

"C14-26 glycerides" natural sources and derivation

An In-depth Technical Guide to the Natural Sources and Derivation of C14-26 Glycerides

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14-26 glycerides are a class of synthetic waxes composed of a mixture of mono-, di-, and triglycerides where the fatty acid chains range in length from 14 to 26 carbon atoms. These glycerides are valued in the pharmaceutical, cosmetic, and personal care industries for their specific physical properties, such as their melting point, viscosity, and emollient characteristics. Their defined composition and batch-to-batch consistency make them reliable excipients and formulation aids. This technical guide provides a comprehensive overview of the natural sources of the constituent fatty acids and the detailed derivation processes involved in the synthesis of C14-26 glycerides.

Natural Sources of C14-C26 Fatty Acids

The primary feedstocks for the production of C14-26 glycerides are natural oils and fats derived from plant and animal sources. These triglycerides are hydrolyzed to yield a mixture of fatty acids, which are then fractionated to isolate the desired C14-C26 carbon chain lengths.

Plant-Based Oils

A variety of vegetable oils serve as abundant sources of C14 to C26 fatty acids. The specific composition of these oils can vary based on the plant species, growing conditions, and extraction methods. Key vegetable oil sources include:

-

Coconut Oil: Particularly rich in lauric acid (C12) and myristic acid (C14).

-

Palm Kernel Oil: Similar to coconut oil, it contains significant amounts of lauric and myristic acids.

-

Peanut Oil: A source for longer-chain fatty acids, including arachidic acid (C20), behenic acid (C22), and lignoceric acid (C24).

-

Rapeseed Oil (Canola Oil): Contains a notable amount of erucic acid (C22) in its high-erucic acid varieties.

-

Sunflower Oil: A common source of palmitic (C16) and stearic (C18) acids.

-

Soybean Oil: Contains palmitic and stearic acids, along with unsaturated C18 fatty acids that can be hydrogenated.

Animal-Based Fats

Animal fats, such as tallow (from beef and mutton), are also viable sources of long-chain saturated fatty acids, primarily palmitic acid and stearic acid.

Quantitative Data on Fatty Acid Composition

The fatty acid composition of various natural oils and fats is crucial for selecting the appropriate feedstock. The following table summarizes the typical percentage of C14-C26 fatty acids found in several common oils.

| Fatty Acid (Carbon:Double Bonds) | Coconut Oil (%) | Palm Kernel Oil (%) | Peanut Oil (%) | Rapeseed Oil (High Erucic) (%) | Sunflower Oil (%) | Soybean Oil (%) | Tallow (%) |

| Myristic Acid (14:0) | 16-21 | 14-18 | <0.1 | <0.2 | <0.2 | <0.2 | 2-3 |

| Palmitic Acid (16:0) | 7-10 | 6-10 | 8-14 | 2-6 | 5-8 | 10-12 | 24-32 |

| Stearic Acid (18:0) | 2-4 | 1-3 | 2-5 | 0.5-2 | 2-6 | 3-5 | 20-30 |

| Arachidic Acid (20:0) | <0.1 | <0.1 | 1-2 | 0.5-1 | 0.2-0.4 | 0.1-0.4 | <0.5 |

| Behenic Acid (22:0) | <0.1 | <0.1 | 2-4 | 0.5-2 | 0.5-1 | <0.1 | <0.1 |

| Erucic Acid (22:1) | - | - | <0.5 | 40-55 | - | - | - |

| Lignoceric Acid (24:0) | <0.1 | <0.1 | 1-2 | <0.5 | <0.1 | <0.1 | <0.1 |

| Nervonic Acid (24:1) | - | - | - | 1-2 | - | - | - |

Note: Values are approximate and can vary.

Derivation of C14-26 Glycerides

The industrial production of C14-26 glycerides is a multi-step process that begins with the extraction of triglycerides from natural sources, followed by a series of chemical modifications to isolate and re-esterify the desired fatty acid chains.

Step 1: Fat Splitting (Hydrolysis)

The initial step involves the hydrolysis of triglycerides from the chosen natural oil or fat into free fatty acids and glycerol. This is typically achieved through a high-pressure, high-temperature continuous process.

Experimental Protocol: High-Pressure Steam Splitting

-

Feedstock Preparation: The natural oil or fat is filtered to remove impurities.

-

Deaeration: The oil is deaerated under vacuum to prevent oxidation at high temperatures.

-

Hydrolysis: The oil is pumped into the bottom of a splitting tower while deionized water is pumped into the top. The tower is operated at a pressure of 50-60 bar and a temperature of 240-270°C.

-

Reaction: The counter-current flow of oil and water facilitates the hydrolysis of triglycerides into fatty acids and glycerol.

-

Separation: The resulting mixture is separated based on density. The lighter fatty acid layer is drawn from the top of the tower, while the heavier sweet water (glycerol and water) is removed from the bottom. Modern continuous splitting units can achieve a conversion rate of over 98%.[1]

-

Purification: The crude fatty acid mixture is dehydrated before proceeding to the next step.

Step 2: Fractional Distillation

The mixture of crude fatty acids obtained from fat splitting is separated into different fractions based on their chain length and boiling points.

Experimental Protocol: Vacuum Fractional Distillation

-

Preheating: The crude fatty acid mixture is preheated to 150-200°C.[1]

-

Distillation: The preheated mixture is fed into a packed or tray distillation column operated under a deep vacuum (2-10 mbar).[1] The low pressure reduces the boiling points of the fatty acids, preventing thermal degradation.

-

Fractionation: The column is heated, and the fatty acids vaporize at different temperatures according to their chain length. Lighter fractions (shorter chains) rise higher in the column, while heavier fractions (longer chains) remain lower.

-

Collection: The C14-C26 fatty acid fraction is collected at the appropriate level of the column. This process allows for the precise isolation of the desired chain lengths.

Step 3: Hydrogenation

To produce a saturated and stable final product, the unsaturated fatty acids within the C14-C26 fraction are hydrogenated. This process converts carbon-carbon double bonds into single bonds.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: A nickel-based catalyst is typically used for this process.

-

Reaction Setup: The C14-C26 fatty acid fraction is loaded into a high-pressure reactor (autoclave). The catalyst is added to the fatty acids.

-

Hydrogenation: The reactor is sealed, and hydrogen gas is introduced at a high pressure. The mixture is heated to a temperature typically ranging from 120°C to 200°C and agitated to ensure proper mixing.[2]

-

Monitoring: The reaction is monitored by measuring the iodine value (IV), which indicates the degree of unsaturation. The reaction is considered complete when the IV reaches a desired low level.

-

Catalyst Removal: Once the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.

Step 4: Esterification or Transesterification

The final step is the reaction of the saturated C14-C26 fatty acid mixture with glycerol to form the C14-26 glycerides. This can be achieved through either direct esterification or transesterification.

2.4.1. Direct Esterification

Experimental Protocol: Direct Esterification

-

Reactant Mixture: The hydrogenated C14-C26 fatty acid mixture and glycerol are charged into a reactor. An excess of one reactant may be used to drive the reaction to completion.

-

Catalyst: An acid catalyst, such as tin(II) chloride, or a solid acid catalyst may be added.

-

Reaction Conditions: The mixture is heated to a temperature between 160°C and 250°C under vacuum or with a nitrogen sparge to remove the water formed during the reaction.[3]

-

Monitoring: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is stopped when the desired acid value is reached.

-

Purification: The resulting glyceride mixture is purified to remove any remaining catalyst and unreacted starting materials.

2.4.2. Transesterification

Transesterification can be used if the starting material is a hydrogenated oil (triglyceride) rather than free fatty acids. In this case, the fatty acids on the glycerol backbone are rearranged.

References

An In-Depth Technical Guide to the Structural Characteristics of Glycerides, C14-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerides, C14-26, identified by the CAS Number 68002-72-2, represent a complex mixture of esters derived from glycerol and a range of long-chain fatty acids with carbon backbones containing between 14 and 26 atoms.[1][2][3][4] This technical guide provides a comprehensive overview of the structural characteristics of this substance, including its chemical composition, physical properties, and the analytical methodologies used for its characterization. This information is critical for its application in various fields, including pharmaceuticals, cosmetics, and food science, where its properties as an emollient, emulsifier, and formulation excipient are highly valued.[3]

Chemical Structure and Composition

"this compound" is not a single chemical entity but rather a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance. Its fundamental structure consists of a glycerol backbone esterified with one, two, or three fatty acid molecules, forming monoglycerides, diglycerides, and triglycerides, respectively. Synonyms for this substance often include "(C14-C26) Trialkyl glyceride," indicating a prevalence of triglycerides in some commercial products.

The defining characteristic of this glyceride mixture is the carbon chain length of its constituent fatty acids, which ranges from myristic acid (C14) to cerotic acid (C26). The specific distribution of these fatty acids, as well as the ratio of mono-, di-, and triglycerides, can vary depending on the natural source (vegetable or animal fats) and the manufacturing process. These variations significantly influence the physical and chemical properties of the final product. The fatty acids within this range are typically saturated, leading to a solid or semi-solid consistency at room temperature.

A representative example of a monoglyceride that falls within this category is 2,3-dihydroxypropyl heptadecanoate (a C17 monoglyceride).

Physicochemical Properties

The physical properties of "this compound" are a composite of the properties of its individual components. Due to the long carbon chains of the constituent fatty acids, these glycerides are hydrophobic. The melting point and viscosity are highly dependent on the specific fatty acid composition and the degree of esterification. While a precise melting point is not available for the mixture, a representative C20 monoglyceride (2,3-dihydroxypropyl heptadecanoate) has a calculated boiling point of 464.2°C at 760 mmHg, a density of 0.963 g/cm³, and a refractive index of 1.468.

Table 1: Physicochemical Properties of a Representative C20 Monoglyceride

| Property | Value | Reference |

| Molecular Formula | C20H40O4 | |

| Molecular Weight | 344.53 g/mol | |

| Boiling Point | 464.2°C at 760 mmHg | |

| Density | 0.963 g/cm³ | |

| Refractive Index | 1.468 | |

| Flash Point | 149.3°C |

Synthesis of this compound

The industrial production of "this compound" typically involves the esterification of glycerol with a blend of C14 to C26 fatty acids. This reaction can be catalyzed by acids, bases, or enzymes (lipases). Another common method is the glycerolysis of fats and oils that are rich in the desired long-chain fatty acids. The choice of catalyst and reaction conditions (temperature, pressure, and stoichiometry of reactants) influences the final ratio of mono-, di-, and triglycerides.

Caption: General workflow for the synthesis of C14-26 glycerides.

Experimental Protocols for Characterization

A comprehensive analysis of "this compound" requires a combination of analytical techniques to determine its composition and purity.

Determination of Fatty Acid Composition by Gas Chromatography (GC)

This method is used to identify and quantify the individual fatty acids present in the glyceride mixture after their conversion to fatty acid methyl esters (FAMEs).

Protocol:

-

Saponification and Transesterification:

-

Weigh accurately about 100 mg of the glyceride sample into a reaction tube.

-

Add 2 mL of 0.5 M sodium hydroxide in methanol.

-

Heat the mixture at 100°C for 5-10 minutes until the fat globules go into solution.

-

Add 2 mL of boron trifluoride-methanol solution and heat again for 2 minutes.

-

Add 2 mL of hexane and 1 mL of saturated sodium chloride solution, and shake vigorously.

-

Allow the layers to separate and collect the upper hexane layer containing the FAMEs.

-

-

Gas Chromatography (GC) Analysis:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-FATWAX UI).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 240°C at a rate of 3°C/minute.

-

Hold at 240°C for 15 minutes.

-

-

Injector and Detector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Identify the FAMEs by comparing their retention times with those of known standards.

-

Quantify the relative amount of each fatty acid by peak area normalization.

-

Caption: Workflow for fatty acid profile analysis by GC-FID.

Analysis of Mono-, Di-, and Triglyceride Content by High-Performance Liquid Chromatography (HPLC)

This method separates the glyceride mixture into its mono-, di-, and triglyceride fractions.

Protocol:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in a suitable solvent, such as a mixture of acetone and chloroform (1:1, v/v).

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Instrument: HPLC system with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and acetone is commonly used.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to mono-, di-, and triglycerides by comparing their retention times with those of standards.

-

Quantify the amount of each glyceride class by peak area.

-

Determination of Saponification Value

The saponification value is a measure of the average molecular weight of the fatty acids in the glyceride mixture. A standard method for this determination is ASTM D5558.

Protocol (based on ASTM D5558):

-

Accurately weigh about 4-5 grams of the sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of 0.5 N alcoholic potassium hydroxide solution.

-

Attach an air condenser and boil the mixture gently on a hot plate or water bath until the saponification is complete (usually about 1 hour).

-

Allow the flask to cool slightly and wash the inner side of the condenser with a small amount of distilled water.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the excess potassium hydroxide with a standardized 0.5 N hydrochloric acid solution until the pink color disappears.

-

Perform a blank titration with all reagents except the sample.

-

Calculate the saponification value using the following formula: Saponification Value (mg KOH/g) = [(B - S) x N x 56.1] / W Where:

-

B = volume of HCl used for the blank (mL)

-

S = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample (g)

-

Determination of Iodine Value

The iodine value indicates the degree of unsaturation (number of double bonds) in the fatty acid chains. For "this compound," which are primarily composed of saturated fatty acids, the iodine value is expected to be low.

Protocol (Wijs Method):

-

Accurately weigh a quantity of the sample into a flask.

-

Dissolve the sample in a suitable solvent like carbon tetrachloride or chloroform.

-

Add a precise volume of Wijs solution (iodine monochloride in glacial acetic acid).

-

Stopper the flask and allow it to stand in the dark for 30 minutes.

-

Add a potassium iodide solution and water.

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.

-

Perform a blank determination under the same conditions.

-

Calculate the iodine value.

Conclusion

"this compound" is a complex mixture of long-chain fatty acid esters of glycerol. Its structural characteristics, including the distribution of fatty acid chain lengths and the ratio of mono-, di-, and triglycerides, are crucial determinants of its physical and functional properties. A thorough characterization of this substance requires a suite of analytical techniques, including gas chromatography for fatty acid profiling and high-performance liquid chromatography for the separation of glyceride classes, alongside classic wet chemistry methods for determining saponification and iodine values. The detailed protocols provided in this guide offer a robust framework for the analysis of "this compound," enabling researchers and developers to better understand and utilize this versatile material in their applications.

References

An In-depth Technical Guide to Glycerides, C14-26 (CAS Number: 68002-72-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycerides, C14-26, a complex mixture of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbons. This material, identified by the CAS number 68002-72-2, is a versatile excipient derived from natural sources, such as vegetable oils and animal fats, and finds extensive application in the pharmaceutical, cosmetic, and food industries. Its primary functions include acting as an emulsifier, thickener, and a carrier for active ingredients.[1]

Physicochemical Properties

This compound are characterized by their hydrophobic nature.[1] The physical state of these glycerides at room temperature is dependent on their specific fatty acid composition, influencing their melting points and viscosities.[1] Due to their complex composition and decomposition at high temperatures, a definitive boiling point is not typically determined.

Table 1: Physicochemical Properties of this compound and Representative Long-Chain Triglycerides

| Property | Value for this compound | Representative Values for Long-Chain Triglycerides |

| Appearance | Waxy solid or paste | Waxy solids |

| Color | Off-white to yellowish | White to yellowish |

| Odor | Faint, fatty odor | Odorless to faint fatty odor |

| Melting Point (°C) | Variable (depends on composition) | Trisaturated C18 (Tristearin): ~72 °C |

| Boiling Point (°C) | Decomposes upon heating | Decomposes upon heating |

| Relative Density (g/cm³) | ~0.94 at 20°C | Generally in the range of 0.9-1.0 |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | Soluble in ethers, esters, and chlorinated hydrocarbons |

Toxicological Profile

This compound are generally considered to be non-toxic and are well-tolerated.[1] Safety assessments by regulatory bodies and organizations like the Cosmetic Ingredient Review (CIR) Expert Panel have consistently found triglycerides to be safe for their intended uses in cosmetics and other applications. They are not considered to be significant skin or eye irritants, nor are they classified as skin sensitizers. Given their long history of safe use in foods and topical products, the acute toxicity of these glycerides is considered to be very low.

Table 2: Summary of Toxicological Data for this compound and Similar Long-Chain Glycerides

| Endpoint | Result | Classification |

| Acute Oral Toxicity | Expected to be low; No specific LD50 data available for the mixture. Mono- and diglycerides show no acute toxic effects at practical doses. | Not Classified as Hazardous |

| Acute Dermal Toxicity | Expected to be very low; No specific LD50 data available. | Not Classified as Hazardous |

| Skin Irritation/Corrosion | Not expected to be an irritant. | Not Classified as Hazardous |

| Eye Irritation/Corrosion | Not expected to be an irritant. | Not Classified as Hazardous |

| Skin Sensitization | Not expected to be a sensitizer. | Not Classified as Hazardous |

| Genotoxicity | Not expected to be genotoxic. | Not Classified as Hazardous |

| Carcinogenicity | Not expected to be carcinogenic. | Not Classified as Hazardous |

Environmental Fate

This compound are considered to be readily biodegradable, which is a key environmental characteristic for ingredients used in consumer and industrial products.[1]

Table 3: Environmental Fate of this compound

| Parameter | Result |

| Biodegradability | Readily biodegradable |

Experimental Protocols

Acute Dermal Toxicity (OECD 402)

This test is designed to assess the adverse effects that may result from a single, short-term dermal exposure to a substance.

-

Principle: A single dose of the test substance is applied to the skin of experimental animals, typically rats or rabbits. The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.

-

Methodology:

-

A limit test is often performed first at a high dose level (e.g., 2000 mg/kg body weight).

-

The test substance is applied uniformly over a shaved area of the back of the animal.

-

The application site is covered with a porous gauze dressing for a 24-hour exposure period.

-

After 24 hours, the dressing and any residual test substance are removed.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline is used to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation.

-

Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation is scored at specified intervals.

-

Methodology:

-

A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a shaved patch of skin on an albino rabbit.

-

The patch is covered with a gauze dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleansed.

-

The skin reaction (erythema and edema) is evaluated and scored at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of the effects.

-

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye upon a single exposure.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.

-

Methodology:

-

A small amount (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are gently held together for a few seconds.

-

The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after application.

-

The reactions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored according to a standardized scale.

-

The duration of the observation period is sufficient to evaluate the reversibility of any effects.

-

Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This test is designed to determine the ultimate biodegradability of an organic compound by aerobic microorganisms.

-

Principle: The test substance is incubated in a mineral medium with an inoculum of aerobic microorganisms. The degradation is followed by measuring the amount of carbon dioxide produced over a 28-day period.

-

Methodology:

-

A known concentration of the test substance is added to a mineral salt medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).

-

The test mixture is incubated in the dark under aerobic conditions at a constant temperature.

-

The CO2 evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or with an inorganic carbon analyzer.

-

The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount. A substance is considered "readily biodegradable" if it reaches a pass level of >60% within a 10-day window during the 28-day test.

-

Visualizations

Logical Relationship for Safety Assessment

Caption: Logical flow for the safety assessment of this compound.

Experimental Workflow for Dermal Irritation Testing

References

An In-Depth Technical Guide to C14-26 Glycerides in Pharmaceutical Sciences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Glycerides, C14-26," a class of lipid excipients crucial in modern drug development. It delves into their synonyms, physicochemical properties, and detailed experimental applications, offering a valuable resource for formulation scientists and researchers.

Understanding "this compound": Nomenclature and Synonyms

"this compound" is a general term for a group of substances that are esters of glycerol with fatty acids ranging in carbon chain length from 14 to 26. In scientific and commercial literature, these compounds are often referred to by various names. Understanding these synonyms is critical for a comprehensive literature search and material sourcing.

Common Synonyms and Identifiers:

-

Chemical Name: Long-chain glycerides[1]

-

CAS Number: 68002-72-2[1]

-

(C14-C26) Trialkyl glyceride [2]

-

2,3-dihydroxypropyl heptadecanoate (a representative monoglyceride)[2]

Commercially, specific blends of these glycerides are available under various trade names. These products offer well-defined and consistent physicochemical properties, making them ideal for pharmaceutical formulations. Two prominent examples are:

-

Precirol® ATO 5 (Glyceryl Palmitostearate): A mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids.[3]

-

Gelucire® 43/01 (Hard Fat): A blend of saturated triglycerides of different fatty acids, primarily C12, C16, and C18.

Physicochemical Properties for Formulation Development

The utility of C14-26 glycerides in drug delivery stems from their specific physicochemical properties. These properties, particularly their melting point and hydrophobicity, are leveraged to control drug release, enhance solubility, and improve the stability of formulations.

| Property | Precirol® ATO 5 (Glyceryl Palmitostearate) | Gelucire® 43/01 (Hard Fat) | General "this compound" |

| Appearance | Powder | Semi-solid block or pellets | Waxy solid |

| Melting Range (°C) | 50 - 60 | 42 - 45 | Varies depending on specific fatty acid composition |

| HLB Value | ~2 | 1 | Low |

| Composition | Mono-, di-, and triglycerides of C16 and C18 fatty acids | Mono-, di-, and triglycerides of fatty acids (C8-C18) | Esters of glycerol and C14-26 fatty acids |

| Key Functionalities | Modified release matrix former, lubricant, taste-masking agent | Matrix-forming agent for sensitive APIs, viscosity-increasing agent | Emulsifying and thickening properties |

| Regulatory Status | GRAS (Generally Recognized as Safe) | Precedence of use in approved pharmaceutical products | Generally non-toxic and biodegradable |

Experimental Protocols and Applications in Drug Delivery

C14-26 glycerides are versatile excipients employed in a variety of pharmaceutical manufacturing processes to achieve specific drug delivery profiles. Below are detailed methodologies for some of their key applications.

Sustained-Release Matrix Tablets via Melt Granulation

Melt granulation is a solvent-free technique used to produce granules for tablets with a controlled-release profile. Precirol® ATO 5 is an excellent matrix-forming agent for this purpose.

Experimental Protocol:

-

Melting the Lipid Matrix: Precirol® ATO 5 is melted in a suitable vessel (e.g., a porcelain dish) on a water bath maintained at a temperature approximately 15-20°C above its melting point (around 75°C).

-

Drug Incorporation: The active pharmaceutical ingredient (API) is gradually added to the molten lipid with continuous stirring to ensure a homogenous dispersion.

-

Solidification and Milling: The molten mixture is allowed to cool and solidify at room temperature. The solidified mass is then pulverized using a mortar and pestle and sieved to obtain granules of the desired particle size.

-

Tableting: The resulting granules are then blended with other excipients if necessary (e.g., glidants, lubricants) and compressed into tablets using a tablet press.

The release rate of the drug from the matrix can be modulated by varying the concentration of Precirol® ATO 5.

References

C14-26 Trialkyl Glycerides: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicological data for C14-26 trialkyl glycerides. The information is primarily derived from the findings of the Cosmetic Ingredient Review (CIR) Expert Panel, which has assessed the safety of a broad category of trialkyl and dialkyl glycerides used in cosmetics. While specific data for C14-26 trialkyl glycerides is limited, the CIR's group assessment provides a robust framework for evaluating their safety. The experimental protocols detailed herein are based on internationally recognized OECD guidelines, which represent the standard methodologies for toxicological testing.

Data Presentation: Quantitative Toxicology

The safety of trialkyl glycerides has been substantiated through a variety of toxicological studies. The available quantitative data is summarized below.

Acute Toxicity

The acute toxicity of various trialkyl glycerides has been evaluated via oral and dermal routes. The results consistently indicate a low order of acute toxicity.

Table 1: Acute Oral Toxicity Data for Trialkyl Glycerides

| Test Substance | Species | Route | LD50 |

| Triheptanoin | Mouse | Oral | > 5 g/kg |

| Triethylhexanoin | Rat | Oral | > 48 g/kg |

| Triisostearin | Mouse, Rat | Oral | > 2 g/kg |

| Triolein | Mouse | Oral | > 2 g/kg |

| MLCT Oil | Rat | Oral | > 5 g/kg |

Table 2: Acute Dermal Toxicity Data for Trialkyl Glycerides

| Test Substance | Species | Route | LD50 |

| Triheptanoin | Rat | Dermal | > 2 g/kg |

| Tristearin | Rat | Dermal | > 2 g/kg |

Data sourced from the Amended Safety Assessment of Triglycerides as Used in Cosmetics by the CIR Expert Panel.

Skin and Eye Irritation

Dermal Sensitization

The potential for dermal sensitization (allergic contact dermatitis) of trialkyl glycerides has been evaluated. The CIR Expert Panel's review of the available data indicates that these ingredients are not considered to be sensitizers.

Genotoxicity

Genotoxicity studies, such as the bacterial reverse mutation assay (Ames test), are a critical component of safety assessment. While the CIR report for the broader triglyceride group confirms a lack of genotoxic concern, specific results for C14-26 trialkyl glycerides are not individually detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for key toxicological endpoints, based on standard OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[1][2][3][4][5]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a GHS category.

-

Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose.

-

Dosage Levels: Pre-defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) are used.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD50 is estimated based on the observed mortality, and the substance is classified according to its toxicity.

Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the skin of a single animal in a stepwise manner to avoid severe reactions.

-

Test Animals: Albino rabbits are the preferred species.

-

Application: A small amount (0.5 mL for liquids, 0.5 g for solids) of the test substance is applied to a shaved patch of skin under a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored, and an irritation index is calculated to classify the substance.

Eye Irritation/Corrosion (OECD 405)

This method evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.

-

Test Animals: Albino rabbits are typically used.

-

Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is applied.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.

-

Scoring: Ocular lesions are scored to determine the level of irritation and the reversibility of the effects.

Dermal Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)

This test is designed to assess the potential of a substance to induce skin sensitization.

-

Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit a response.

-

Test Animals: Guinea pigs are used.

-

Induction Phase: The test substance is administered intradermally with an adjuvant (Freund's Complete Adjuvant) and also topically to the same area.

-

Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the test substance is applied topically to a naive site.

-

Evaluation: The challenge sites are observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours. The incidence and severity of the reactions in the test group are compared to a non-sensitized control group.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to detect gene mutations induced by a chemical.

-

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., a rat liver fraction, S9) to mimic mammalian metabolism.

-

Procedure: The bacteria, test substance, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium.

-

Endpoint: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

Mandatory Visualizations

Cosmetic Ingredient Safety Assessment Workflow

The following diagram illustrates the logical workflow of a typical safety assessment for a cosmetic ingredient, as conducted by bodies such as the Cosmetic Ingredient Review (CIR).

Caption: Logical workflow of a cosmetic ingredient safety assessment.

Signaling Pathway for Skin Sensitization

The following diagram illustrates a simplified adverse outcome pathway (AOP) for skin sensitization, a key toxicological endpoint.

Caption: Simplified Adverse Outcome Pathway for Skin Sensitization.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 4. oecd.org [oecd.org]

- 5. search.library.doc.gov [search.library.doc.gov]

An In-depth Technical Guide on the Hydrophobic Nature of "Glycerides, C14-26"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrophobic characteristics of "Glycerides, C14-26," a complex lipid mixture frequently employed in pharmaceutical formulations. Understanding the inherent hydrophobicity of this excipient is critical for its effective application in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction to this compound

"this compound" (CAS No. 68002-72-2) is a mixture of mono-, di-, and triglycerides derived from fatty acids with carbon chain lengths ranging from 14 to 26.[1][2][3] These long-chain glycerides are characterized by their pronounced hydrophobic (lipophilic) nature, which makes them excellent vehicles for lipophilic drugs. Their composition can vary depending on the natural source, which is typically vegetable oils or animal fats.[1] The primary fatty acids in this range include myristic acid (C14), palmitic acid (C16), stearic acid (C18), arachidic acid (C20), behenic acid (C22), lignoceric acid (C24), and cerotic acid (C26).

The hydrophobicity of these glycerides is a direct consequence of their long, nonpolar aliphatic chains. This property governs their emulsifying and thickening capabilities in various formulations and their role as carriers that can enhance the absorption of APIs.[1]

Physicochemical Properties and Hydrophobicity

The hydrophobicity of a substance can be quantified using several parameters, most notably the partition coefficient (logP) and water solubility. A higher logP value and lower water solubility are indicative of greater hydrophobicity. For "this compound," the overall hydrophobicity is a composite of the properties of its constituent glycerides.

Table 1: Physicochemical Properties of Saturated Fatty Acids in the C14-C26 Range

| Fatty Acid | Carbon Chain | Molecular Formula | LogP | Water Solubility (at 20-25°C) |

| Myristic Acid | C14 | C₁₄H₂₈O₂ | 6.11 | 20 mg/L |

| Palmitic Acid | C16 | C₁₆H₃₂O₂ | 7.17 | 7.2 mg/L |

| Stearic Acid | C18 | C₁₈H₃₆O₂ | 8.23 | Insoluble |

| Arachidic Acid | C20 | C₂₀H₄₀O₂ | 9.29 (estimated) | Practically insoluble |

| Behenic Acid | C22 | C₂₂H₄₄O₂ | 10.35 (estimated) | Insoluble |

| Lignoceric Acid | C24 | C₂₄H₄₈O₂ | 11.40 (estimated) | 5.9 x 10⁻⁶ mg/L (estimated) |

| Cerotic Acid | C26 | C₂₆H₅₂O₂ | 12.46 (estimated) | Negligible |

Note: The logP values for fatty acids with chain lengths greater than C18 are estimated based on the trend of increasing lipophilicity with chain length. The water solubility of their corresponding triglycerides is significantly lower than that of the free fatty acids.

The esterification of these fatty acids with a glycerol backbone to form triglycerides further increases their molecular weight and hydrophobicity, rendering them virtually insoluble in water.

Relationship between Acyl Chain Length and Hydrophobicity

The primary determinant of the hydrophobic nature of "this compound" is the length of the fatty acid chains. A longer alkyl chain results in a larger nonpolar surface area, leading to a more pronounced hydrophobic character. This relationship is clearly demonstrated by the increasing logP values and decreasing water solubility as the carbon number of the fatty acid increases, as shown in Table 1.

References

A Comprehensive Technical Guide to C14-26 Glycerides (Hard Fat) in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycerides, C14-26, commonly known in the pharmaceutical industry as Hard Fat or Adeps Solidus. These excipients are critical components in various dosage forms, particularly in suppository and pessary formulations, and are increasingly utilized in oral solid dosage forms for controlled release and taste-masking applications. This document details their physicochemical properties, analytical testing methodologies, and functional applications in drug product development.

Physicochemical Properties and Specifications

Hard fats are complex mixtures of mono-, di-, and triglycerides derived from the esterification of glycerin with saturated fatty acids, primarily with carbon chain lengths ranging from C14 to C26. The specific composition and ratio of these glycerides, along with the fatty acid distribution, determine the material's physical and functional properties. These properties are tightly controlled by manufacturers to ensure batch-to-batch consistency and reliable performance in pharmaceutical formulations. Key physicochemical parameters are summarized in the tables below, with data compiled from various pharmacopeias and leading excipient suppliers.

Table 1: Pharmacopeial Specifications for Hard Fat

| Parameter | USP/NF Specification | Method Reference |

| Melting Range | 27°C to 44°C (The melting temperature does not differ by more than 2°C from the nominal value stated on the label) | USP <741> |

| Acid Value | Not more than 1.0 | USP <401> |

| Hydroxyl Value | Not more than 70 | USP <401> |

| Iodine Value | Not more than 7.0 | USP <401> |

| Saponification Value | Between 215 and 255 | USP <401> |

| Unsaponifiable Matter | Not more than 3.0% | USP <401> |

| Alkaline Impurities | Not more than 0.15 mL of 0.01 N HCl is required for neutralization | USP <401> |

| Residue on Ignition | Not more than 0.05% | USP <281> |

Table 2: Typical Physicochemical Properties of Commercial Hard Fat Grades

| Trade Name (Manufacturer) | Melting Range (°C) | Hydroxyl Value (mg KOH/g) | Key Features |

| Suppocire® AM (Gattefossé) | 34 - 36 | < 10 | Versatile base, good for acidic APIs[1] |

| Suppocire® AML (Gattefossé) | 34 - 38 | < 10 | Contains lecithin, facilitates high drug loading[2] |

| Suppocire® NB (Gattefossé) | 35 - 39 | 20 - 30 | High mechanical resistance, produces harder suppositories[3] |

| Witepsol® H5 (IOI Oleo) | 34 - 36 | max. 5 | Low hydroxyl value, suitable for moisture-sensitive drugs[4] |

| Witepsol® H15 (IOI Oleo) | 33.5 - 35.5 | 5 - 15 | Low hydroxyl value[4] |

| Witepsol® W25 (IOI Oleo) | 33.5 - 35.5 | 20 - 30 | Higher hydroxyl value, good emulsifying properties |

| Witepsol® W35 (IOI Oleo) | 33.5 - 35.5 | 40 - 50 | Higher hydroxyl value, good emulsifying properties |

| Witepsol® S55 (IOI Oleo) | 33.5 - 35.5 | 50 - 65 | Contains emulsifiers for enhanced dispersibility |

| Witepsol® E75 (IOI Oleo) | 37 - 39 | 30 - 40 | Higher melting point, for use with melting point depressing APIs |

Experimental Protocols for Characterization

Accurate characterization of hard fat is essential for formulation development and quality control. The following are detailed methodologies for key analytical tests.

Determination of Melting Range (Capillary Method - USP <741>)

Principle: This method determines the temperature range over which the hard fat transitions from a solid to a liquid state.

Apparatus:

-

Melting range apparatus (e.g., oil bath or metal block)

-

Capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)

-

Calibrated thermometer or temperature probe

Procedure:

-

Sample Preparation: Gently crush the hard fat sample to a fine powder.

-

Capillary Loading: Charge the capillary tube with the powdered sample to a height of 2.5-3.5 mm by tapping the bottom of the tube on a hard surface.

-

Measurement:

-

Insert the charged capillary into the heating block of the apparatus.

-

Heat the block at a constant rate of 1 ± 0.5 °C per minute, starting at a temperature about 5°C below the expected melting point.

-

Record the temperature at which the substance is observed to collapse against the side of the capillary tube as the onset of melting.

-

Record the temperature at which the sample becomes completely liquid as the clear point.

-

The melting range is the interval between the onset and the clear point.

-

Determination of Acid Value (USP <401>)

Principle: The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.

Reagents:

-

Toluene or a mixture of equal volumes of alcohol and ether, neutralized to phenolphthalein.

-

0.1 N Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), accurately standardized.

-

Phenolphthalein TS (Test Solution).

Procedure:

-

Accurately weigh about 10 g of the hard fat sample into a flask.

-

Add 50 mL of the neutralized solvent mixture and warm gently if necessary to dissolve the sample.

-

Add 1 mL of phenolphthalein TS.

-

Titrate with 0.1 N KOH or NaOH until a faint pink color persists for at least 30 seconds.

-

Calculation:

-

Acid Value = (V × N × 56.11) / W

-

Where:

-

V = volume of titrant (mL)

-

N = normality of the titrant

-

56.11 = molecular weight of KOH

-

W = weight of the sample (g)

-

-

Determination of Hydroxyl Value (USP <401>)

Principle: The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance, determined by acetylation.

Reagents:

-

Pyridine-acetic anhydride reagent (3:1 v/v).

-

0.5 N Alcoholic Potassium Hydroxide (KOH), accurately standardized.

-

0.5 N Hydrochloric Acid (HCl), accurately standardized.

-

Phenolphthalein TS.

Procedure:

-

Accurately weigh an appropriate amount of the sample into a flask.

-

Add 5.0 mL of the pyridine-acetic anhydride reagent.

-

Heat the flask on a steam bath for 1 hour.

-

Add 10 mL of water and heat for another 10 minutes.

-

Cool the flask and add 25 mL of neutralized n-butanol.

-

Add 1 mL of phenolphthalein TS and titrate with 0.5 N alcoholic KOH.

-

Perform a blank determination under the same conditions.

-

Calculation:

-

Hydroxyl Value = [((B - S) × N × 56.11) / W] + Acid Value

-

Where:

-

B = volume of titrant for the blank (mL)

-

S = volume of titrant for the sample (mL)

-

N = normality of the alcoholic KOH

-

56.11 = molecular weight of KOH

-

W = weight of the sample (g)

-

-

Determination of Saponification Value (USP <401>)

Principle: The saponification value is the number of milligrams of potassium hydroxide required to neutralize the free acids and saponify the esters in one gram of the substance.

Reagents:

-

0.5 N Alcoholic Potassium Hydroxide (KOH), accurately standardized.

-

0.5 N Hydrochloric Acid (HCl), accurately standardized.

-

Phenolphthalein TS.

Procedure:

-

Accurately weigh about 2 g of the sample into a flask.

-

Add 25.0 mL of 0.5 N alcoholic KOH.

-

Reflux for 30 minutes on a steam bath.

-

Cool and add 1 mL of phenolphthalein TS.

-

Titrate the excess KOH with 0.5 N HCl.

-

Perform a blank determination.

-

Calculation:

-

Saponification Value = ((B - S) × N × 56.11) / W

-

Where:

-

B = volume of titrant for the blank (mL)

-

S = volume of titrant for the sample (mL)

-

N = normality of the HCl

-

56.11 = molecular weight of KOH

-

W = weight of the sample (g)

-

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides detailed information on melting behavior, polymorphism, and crystallization.

Apparatus:

-

Differential Scanning Calorimeter with a cooling accessory.

-

Hermetically sealed aluminum pans.

Procedure:

-

Accurately weigh 5-10 mg of the hard fat sample into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting transition (e.g., 0°C to 60°C).

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 5-10 °C/min) to observe crystallization behavior.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, peak melting temperature, and enthalpy of fusion. The cooling curve provides information on the crystallization onset and peak temperatures.

Logical and Experimental Workflows

The selection and application of a specific grade of hard fat are guided by the properties of the active pharmaceutical ingredient (API) and the desired characteristics of the final dosage form.

Excipient Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate hard fat grade for a suppository formulation.

Caption: Workflow for selecting a suitable hard fat excipient.

Experimental Workflow for Fatty Acid Composition Analysis

The fatty acid composition of hard fats can be determined by gas chromatography (GC) after conversion of the fatty acids to their more volatile methyl esters (FAMEs).

Caption: Workflow for FAME analysis of hard fats by GC.

Applications in Pharmaceutical Formulations

The primary application of hard fats is as a base for suppositories and pessaries. Their utility stems from their solid state at room temperature, which allows for ease of manufacturing and handling, and their sharp melting profile around body temperature, which ensures the release of the API upon administration.

-

Suppository and Pessary Bases: Hard fats provide the necessary structure and release characteristics for rectally and vaginally administered drugs. The choice of a specific grade depends on the API's properties and the desired release profile. For instance, grades with higher hydroxyl values can aid in the emulsification and dispersion of hydrophilic APIs.

-

Oral Solid Dosage Forms: In recent years, hard fats have been employed in oral formulations.

-

Sustained Release: They can be used as a matrix-forming agent in tablets, prepared by melt granulation or hot-melt extrusion, to control the release of the API.

-

Taste Masking: The lipid matrix can encapsulate bitter APIs, preventing their interaction with taste buds.

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Hard fats are a key component in the formulation of these lipid-based nanoparticles, which can enhance the oral bioavailability of poorly soluble drugs.

-

Conclusion

This compound, or hard fats, are versatile and well-characterized excipients with a long history of safe use in pharmaceutical products. A thorough understanding of their physicochemical properties and the application of appropriate analytical techniques are crucial for the successful development of robust and effective drug delivery systems. This guide provides a foundational resource for researchers and formulation scientists working with these important lipid-based excipients.

References

The Unseen Architects of Texture: An In-depth Technical Guide to the Initial Discovery and History of C14-26 Glycerides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the lexicon of modern cosmetic and pharmaceutical sciences, the term "C14-26 glycerides" designates a specific mixture of mono-, di-, and triglycerides with fatty acid chains ranging from 14 to 26 carbon atoms. While this precise nomenclature is a relatively recent development, the history of its components is a centuries-long journey through the annals of chemistry, charting the course from the rudimentary analysis of natural fats to the sophisticated synthesis of tailored functional ingredients. This technical guide elucidates the historical progression of scientific understanding and technological advancements that have culminated in the C14-26 glycerides utilized today as emollients, thickening agents, and stabilizers in a myriad of formulations. This is not a story of a singular discovery but rather an evolution in the comprehension and manipulation of lipids.

The Foundational Era: Unraveling the Nature of Fats and Oils

The story of C14-26 glycerides begins with the fundamental discoveries that defined the chemical nature of fats and oils. In the late 18th and early 19th centuries, pioneering chemists began to dismantle the long-held belief that fats were simple, uniform substances.

A pivotal moment came in 1783 when Swedish-German chemist Carl Wilhelm Scheele first isolated a sweet-tasting substance from olive oil by heating it with lead oxide. He named this substance "the sweet principle of fat."[1] This was the first recorded isolation of what would later be known as glycerol.

Building upon Scheele's work, the French chemist Michel-Eugène Chevreul conducted extensive research on fats and soaps in the early 19th century. In 1811, he named Scheele's discovery "glycerin" (from the Greek glykys, meaning sweet).[2] Chevreul's meticulous work, published in his renowned "Recherches chimiques sur les corps gras d'origine animale" (1823), established that fats are composed of glycerol and fatty acids. He was the first to isolate and name several fatty acids, including stearic and palmitic acid, which fall within the C14-26 range.[3]

dot```dot digraph "Foundational_Discoveries" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.7]; edge [arrowsize=0.7, penwidth=1.0];

subgraph "cluster_18th_Century" { label="18th Century"; style="rounded"; bgcolor="#F1F3F4"; "Scheele" [label="Carl Wilhelm Scheele\n(1783)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_19th_Century" { label="19th Century"; style="rounded"; bgcolor="#F1F3F4"; "Chevreul" [label="Michel-Eugène Chevreul\n(1811-1823)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Berthelot" [label="Marcellin Berthelot\n(1854)", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Natural_Fats" [label="Natural Fats & Oils\n(e.g., Olive Oil)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Glycerol" [label="Glycerol\n('Sweet Principle of Fat')", fillcolor="#FFFFFF", fontcolor="#202124"]; "Fatty_Acids" [label="Fatty Acids\n(e.g., Palmitic, Stearic)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Triglycerides" [label="Triglycerides\n(Esters of Glycerol & Fatty Acids)", fillcolor="#FFFFFF", fontcolor="#202124"];

"Natural_Fats" -> "Scheele" [label=" isolates"]; "Scheele" -> "Glycerol"; "Natural_Fats" -> "Chevreul" [label=" investigates"]; "Chevreul" -> "Fatty_Acids"; "Chevreul" -> "Glycerol" [style=dashed]; "Glycerol" -> "Berthelot"; "Fatty_Acids" -> "Berthelot"; "Berthelot" -> "Triglycerides" [label=" synthesizes"]; }

The synthesis of these tailored glycerides typically involves the direct esterification of glycerol with a specific blend of fatty acids, often obtained from the fractional distillation of hydrolyzed natural oils. Interesterification, a process that rearranges the fatty acids on the glycerol backbone, is another method used to modify the properties of fats and create specific triglyceride structures.

Standardization and the Advent of "C14-26 Glycerides"

The term "C14-26 glycerides" itself is a product of the need for standardized nomenclature in the cosmetics industry. The International Nomenclature of Cosmetic Ingredients (INCI) system was established in the early 1970s by the Cosmetic, Toiletry, and Fragrance Association (now the Personal Care Products Council) to create a uniform and internationally recognized system for naming cosmetic ingredients.

The INCI name "C14-26 glycerides" provides a clear and concise description of the ingredient's chemical composition, specifically the range of fatty acid chain lengths esterified to the glycerol backbone. This standardization is crucial for regulatory compliance, product formulation, and consumer transparency.

Conclusion

The initial discovery and history of "C14-26 glycerides" is not a tale of a single eureka moment but a testament to the incremental and collaborative nature of scientific progress. From the foundational discoveries of glycerol and fatty acids to the development of sophisticated analytical and synthetic techniques, the journey to modern-day C14-26 glycerides has been a long and intricate one. This evolution has been driven by a continuous quest for a deeper understanding of the chemical world and the practical need for functional ingredients with tailored properties. Today, C14-26 glycerides stand as a testament to this rich history, serving as versatile and indispensable components in a vast array of cosmetic and pharmaceutical products, their unseen presence shaping the textures and experiences of our daily lives.

References

Methodological & Application

Analytical methods for "Glycerides, C14-26" characterization

An essential component of pharmaceutical formulation development, particularly for poorly soluble compounds, involves the use of glycerides, C14-26, which are esters of glycerol with fatty acids ranging from 14 to 26 carbon atoms.[1] A thorough characterization of these glycerides is critical for ensuring product quality, stability, and performance. This involves determining the composition of mono-, di-, and triglycerides, as well as the fatty acid profile.[1] A variety of analytical techniques are employed for this purpose, each providing unique insights into the structure and purity of these compounds.

This document provides detailed application notes and protocols for the characterization of C14-26 glycerides using chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Methods

Chromatography is a cornerstone for separating and quantifying the components of glyceride mixtures. Gas chromatography is primarily used for fatty acid profiling after derivatization, while liquid chromatography is preferred for analyzing intact glycerides.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), is the standard method for determining the fatty acid composition of glycerides.[2][3] Since glycerides themselves are not sufficiently volatile for GC analysis, they must first be converted into more volatile derivatives, typically fatty acid methyl esters (FAMEs), through a process called transesterification.[4]

Experimental Protocol: Transesterification of Glycerides to FAMEs

This protocol describes an acid-catalyzed method for preparing FAMEs from a C14-26 glyceride sample for GC analysis.

Reagents and Materials:

-

Glyceride sample (approx. 25 mg)

-

Methanolic HCl (approx. 2 M): Prepared by slowly adding 2 mL of acetyl chloride to 18 mL of methanol. Caution: This reaction is highly exothermic.

-

n-Heptane (HPLC grade)

-

Deionized water

-

Reaction vial with PTFE-lined cap

-

Heating block

-

Autosampler vial for GC

Procedure:

-

Accurately weigh about 25 mg of the glyceride sample into a reaction vial.

-

Add 2 mL of the methanolic HCl reagent to the vial.

-

Securely cap the vial and heat the mixture at 80°C for 20 minutes in a heating block.

-

Allow the reaction vial to cool to room temperature.

-

Add 2 mL of n-heptane (extraction solvent) and 2 mL of deionized water to the vial.

-

Shake the vial vigorously for 30 seconds and then allow the layers to separate. The FAMEs will partition into the upper n-heptane layer.

-

Carefully transfer approximately 1 mL of the upper heptane layer into a GC autosampler vial for analysis.

Workflow for GC-FAME Analysis

Caption: Workflow for Fatty Acid Analysis by Gas Chromatography.

Data Presentation: Typical GC Parameters for FAME Analysis

| Parameter | Typical Setting | Reference |

| Column | Fused silica capillary column (e.g., Omegawax, SP2560) | |

| Column Dimensions | 30-100 m length, 0.25-0.53 mm ID, 0.2-0.5 µm film thickness | |

| Carrier Gas | Helium or Hydrogen | |

| Flow Rate | 1 mL/min (constant flow) | |

| Injection Mode | Split/Splitless | |

| Injection Volume | 1 µL | |

| Oven Program | Initial: 70°C (hold 2 min), Ramp: 5°C/min to 240°C (hold 5 min) | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| FID Temperature | 250°C - 300°C | |

| MS Source Temp. | 230°C | |

| MS Quad Temp. | 150°C |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of intact mono-, di-, and triglycerides, avoiding the need for derivatization. This method separates glycerides based on their equivalent carbon number (ECN), with smaller ECN molecules eluting first. Due to the lack of a strong UV chromophore in glycerides, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index Detectors (RID) are commonly used.

Experimental Protocol: RP-HPLC for Intact Glyceride Analysis

This protocol provides a general method for the characterization of C14-26 glyceride profiles in a formulation.

Reagents and Materials:

-

Glyceride sample or formulation

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Isopropanol (HPLC grade)

-

Hexane (HPLC grade)

-

Sample vials

Procedure:

-